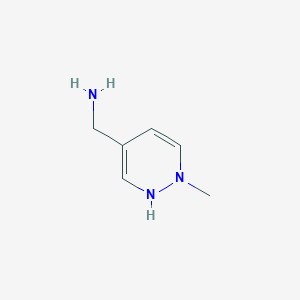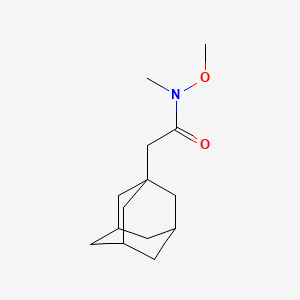![molecular formula C16H16N2O3 B14804269 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.30984 g/mol . This compound is characterized by the presence of a benzamide group linked to a 3,4-dimethoxyphenyl moiety through a methylene bridge. It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Métodos De Preparación
The synthesis of 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-aminobenzamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds to 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide include other Schiff bases derived from different aldehydes and amines. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
- 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzonitrile
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds are unique in their specific interactions and applications, highlighting the versatility of Schiff bases in scientific research.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-[(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-6-11(8-15(14)21-2)10-18-13-5-3-4-12(9-13)16(17)19/h3-10H,1-2H3,(H2,17,19) |
Clave InChI |
CZYMRTWVHXNNBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B14804195.png)
![N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B14804203.png)

![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)

![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)

![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)
![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)

![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)

